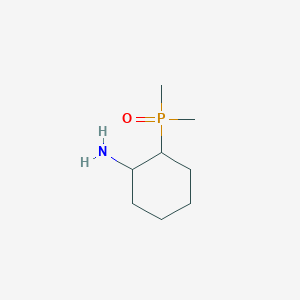

2-Dimethylphosphorylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-dimethylphosphorylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP/c1-11(2,10)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHDANQIYRDHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethylphosphorylcyclohexan 1 Amine and Analogues

Strategies for Constructing the 2-Substituted Cyclohexan-1-amine Framework

The synthesis of the 2-substituted cyclohexan-1-amine scaffold is a foundational challenge in organic chemistry, pivotal for accessing a wide range of biologically active molecules. nih.govrsc.org Modern strategies often employ cycloaddition reactions and catalytic cascades to build the ring system with high levels of control. For instance, visible-light-enabled photoredox catalysis has been utilized for the intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, providing access to highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.govrsc.orgnih.gov

Enantioselective Approaches to Chiral Cyclohexylamines

Achieving enantioselectivity in the synthesis of chiral cyclohexylamines is critical for pharmaceutical applications. Catalytic asymmetric synthesis offers the most elegant solutions. nih.govpsu.edu One powerful approach involves a triple organocatalytic cascade reaction that transforms 2,6-diketones into cis-3-substituted cyclohexylamines with high enantioselectivity. acs.org This cascade combines enamine and iminium catalysis with asymmetric Brønsted acid catalysis. acs.org Similarly, the incorporation of a chiral phosphoric acid (CPA) in photoredox-catalyzed [4+2] cycloadditions can induce moderate to good enantioselectivity, providing a direct route to chiral products. rsc.orgnih.gov

Another prominent strategy is the asymmetric hydrogenation of cyclic dienamides, catalyzed by rhodium-phosphine complexes, which yields chiral cyclic allylic amines with excellent enantioselectivities (up to 99% ee). nih.gov These methods provide versatile chiral building blocks that can be further elaborated.

Table 1: Selected Enantioselective Methods for Cyclohexylamine Synthesis

| Method | Catalyst System | Starting Materials | Key Features | Reported Enantioselectivity |

|---|---|---|---|---|

| Organocatalytic Cascade | Chiral Brønsted Acid (e.g., Chiral Phosphate Anion) | 2,6-Diketones, Amine | Aldolization-dehydration-conjugate reduction-reductive amination cascade. acs.org | High (e.g., 95% ee) |

| Photoredox [4+2] Cycloaddition | Photocatalyst + Chiral Phosphoric Acid (CPA) | Benzocyclobutylamines, α-Substituted Vinylketones | Creates adjacent tertiary and quaternary stereocenters. rsc.orgnih.gov | Moderate to Good (e.g., 85:15 er) |

| Asymmetric Hydrogenation | Rh-DuanPhos Complex | Cyclic Dienamides | Highly regioselective and enantioselective. nih.gov | Excellent (up to 99% ee) |

Stereocontrol in Cyclohexane (B81311) Ring Functionalization

Beyond enantioselectivity, controlling the relative stereochemistry of substituents (diastereoselectivity) on the cyclohexane ring is paramount. The conformational rigidity of the cyclohexane chair form dictates reaction outcomes. For instance, in E2 elimination reactions, a trans-diaxial arrangement of the leaving group and a β-hydrogen is required, which strongly influences the regioselectivity of double bond formation. chemistrysteps.comlibretexts.org

Modern catalytic methods offer kinetic stereocontrol, allowing for the synthesis of thermodynamically less favored isomers. A notable example is the use of chain-walking catalysis to functionalize substituted methylenecyclohexanes. nih.gov By introducing a sterically demanding boron ester group, this method guides the stereochemical outcome of subsequent modifications in a modular fashion. nih.gov Furthermore, catalyst-controlled C–H functionalization can desymmetrize cyclohexane derivatives with high site- and stereoselectivity through donor/acceptor carbene insertion, targeting specific C-H bonds based on the catalyst's steric and electronic properties rather than the substrate's inherent reactivity. researchgate.net The stereochemical outcome of nucleophilic additions to cyclohexene (B86901) derivatives can also be controlled, often proceeding via an anti-periplanar attack relative to the existing substituent, leading to the formation of specific diastereomers. nih.gov

Installation of the Dimethylphosphoryl Moiety

The dimethylphosphoryl group, -P(O)Me₂, is a dimethylphosphine (B1204785) oxide (DMPO) moiety attached to a carbon atom. Its installation requires specialized methods from organophosphorus chemistry. The P=O bond in such groups can act as a hydrogen-bond acceptor, and its incorporation can improve a molecule's ADME properties. enamine.net

Phosphine (B1218219) Synthesis Techniques Relevant to Organophosphorus Compounds

The synthesis of α-aminophosphine oxides, such as the target compound, often relies on a few key reactions. The Kabachnik-Fields reaction is a three-component condensation of an amine, an oxo compound (aldehyde or ketone), and a secondary phosphine oxide like dimethylphosphine oxide (HP(O)Me₂). mdpi.comnih.gov This reaction is one of the most direct methods for forming the N-C-P core of α-aminophosphine oxides. nih.gov A related method is the aza-Pudovik reaction, which involves the addition of a secondary phosphine oxide to a pre-formed imine. nih.gov

Dimethylphosphine oxide itself is a key reagent. It can be prepared via the hydrolysis of chlorodimethylphosphine (B1581527) or, more safely, from the reaction of diethyl phosphite (B83602) with a Grignard reagent like methylmagnesium bromide. wikipedia.orgchemicalbook.com

Table 2: Key Reactions for α-Aminophosphine Oxide Synthesis

| Reaction | Components | Description |

|---|---|---|

| Kabachnik-Fields Reaction | Amine + Oxo Compound + Secondary Phosphine Oxide | A one-pot, three-component reaction to form α-aminophosphine oxides. nih.gov |

| Aza-Pudovik Reaction | Imine + Secondary Phosphine Oxide | A two-step approach where the imine is formed first, then reacted with the P(O)H compound. nih.gov |

| Three-Component Aryne Reaction | Aryne + Formamide + Diarylphosphine Oxide | A modern method for synthesizing α-aminophosphine oxides through an aryne intermediate. rsc.orgrsc.org |

Functional Group Interconversions for Phosphoryl Derivatives

An alternative to direct C-P bond formation at the desired position is the interconversion of a pre-existing functional group. A common strategy in organic synthesis is the nucleophilic substitution of a leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate), with a suitable nucleophile. ub.eduvanderbilt.edu In this context, a 2-halocyclohexan-1-amine derivative could be reacted with a metallated phosphine oxide, such as lithium or magnesium dimethylphosphinoxide, to form the C-P bond.

Another approach involves the transformation of a hydroxyl group. The alcohol can be converted into a good leaving group (e.g., tosylate) and then displaced. ub.edu In biochemistry, phosphoryl groups are often transferred from donors like ATP to hydroxyl groups in reactions catalyzed by kinases, a process known as phosphorylation. gonzaga.eduwikipedia.org While mechanistically different, this highlights the principle of activating a functional group for transformation into a phosphorus-containing moiety. youtube.com

Convergent and Divergent Synthetic Routes

A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the final stages. researchgate.net For the target compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a cyclohexane derivative with an electrophilic center at C2 and a protected amine at C1 (e.g., 2-tosyloxycyclohexan-1-amine).

Fragment B Synthesis: Preparation of a nucleophilic dimethylphosphoryl source, such as Li[P(O)Me₂].

Coupling: Reaction of Fragment A and Fragment B to form the final C-P bond and complete the skeleton.

An alternative convergent route would be the Michael addition of dimethylphosphine oxide to a cyclohexenone derivative, followed by reductive amination of the resulting ketone at C1.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of different target molecules. rsc.org For this system, a divergent approach could start with a versatile intermediate like a protected 2-bromocyclohexanone. This intermediate could be used to:

Synthesize the target compound via reductive amination to install the amine, followed by a C-P coupling reaction (e.g., palladium-catalyzed) to introduce the dimethylphosphoryl group.

Synthesize analogues by reacting the bromo-ketone with different organophosphorus reagents or using different amines in the reductive amination step.

This strategy allows for the efficient production of a library of related compounds from a single, readily accessible precursor.

Development of Efficient Synthetic Pathways

Efficient synthesis of 2-Dimethylphosphorylcyclohexan-1-amine can be achieved through methodologies that are foundational to the preparation of α-aminophosphonates. The two most prominent and effective strategies are the Pudovik reaction (also known as the aza-Pudovik reaction) and the Kabachnik-Fields reaction. beilstein-journals.org

The Pudovik Reaction Pathway

The Pudovik reaction is a direct and atom-efficient method that involves the addition of a hydrophosphoryl compound, such as dimethyl phosphite, across the carbon-nitrogen double bond of an imine. beilstein-journals.orgmdpi.com This pathway is often favored due to its typically clean reaction profile and high yields. mdpi.com The synthesis of this compound via this route is a two-step process:

Imine Formation: The initial step involves the condensation of cyclohexanone (B45756) with an ammonia (B1221849) source to form the cyclohexanimine intermediate. This is a standard imine synthesis, often carried out by stirring the reactants, sometimes with removal of the water byproduct to drive the equilibrium. mdpi.com

Hydrophosphonylation: The pre-formed cyclohexanimine is then reacted with dimethyl phosphite. The addition of the P-H bond across the C=N bond yields the target this compound. This addition can often be performed under solvent-free conditions and may be accelerated by microwave irradiation, which can significantly reduce reaction times. beilstein-journals.orgbeilstein-journals.org

The Kabachnik-Fields Reaction Pathway

The Kabachnik-Fields reaction is a one-pot, three-component condensation that brings together a carbonyl compound, an amine, and a hydrophosphoryl compound. nih.govnih.gov For the synthesis of the title compound, this would involve the direct reaction of cyclohexanone, ammonia, and dimethyl phosphite.

This reaction can proceed through two potential mechanistic pathways rgmcet.edu.in:

Imine Intermediate Path: The reaction first forms the cyclohexanimine in situ, which then undergoes nucleophilic attack by dimethyl phosphite, mirroring the Pudovik reaction. nih.gov

α-Hydroxyphosphonate Path: Alternatively, cyclohexanone may first react with dimethyl phosphite to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by ammonia to form the final product. nih.gov

While the one-pot nature of the Kabachnik-Fields reaction is attractive, the Pudovik approach via a pre-formed imine can sometimes offer better control and higher efficiency. mdpi.com The choice of pathway often depends on the specific reactivity of the substrates and the desired reaction conditions. rgmcet.edu.in Microwave-assisted, solvent-free conditions have proven highly effective for both Pudovik and Kabachnik-Fields reactions, promoting them as green and efficient synthetic options. beilstein-journals.orgproquest.com

Table 1: Comparison of Synthetic Pathways for this compound

| Feature | Pudovik Reaction Pathway | Kabachnik-Fields Reaction Pathway |

| Reactants | Step 1: Cyclohexanone, AmmoniaStep 2: Cyclohexanimine, Dimethyl Phosphite | Cyclohexanone, Ammonia, Dimethyl Phosphite |

| Reaction Type | Two-step: Imine formation followed by hydrophosphonylation | One-pot, three-component condensation |

| Key Intermediate | Cyclohexanimine | Cyclohexanimine or α-Hydroxycyclohexylphosphonate |

| Typical Conditions | Microwave-assisted, solvent- and catalyst-free, 80-100 °C beilstein-journals.orgbeilstein-journals.org | Microwave-assisted, solvent- and catalyst-free nih.govproquest.com |

| Reported Yields (Analogues) | Good to excellent (e.g., 85-90% for similar structures) beilstein-journals.org | Moderate to good, variable depending on substrates mdpi.com |

| Advantages | Often cleaner reaction, better control, potentially higher yields mdpi.com | One-pot procedure, operational simplicity |

Scalability Considerations for Research Applications

When producing this compound and its analogues for research purposes, the scalability of the chosen synthetic route is a critical factor. Both the Pudovik and Kabachnik-Fields reactions present viable options, with specific considerations for scaling up.

For research applications where quantities from milligrams to several grams are required, these methods are highly suitable. The starting materials—cyclohexanone, ammonia, and dimethyl phosphite—are readily available and cost-effective bulk chemicals, which does not impede scalability from a materials perspective.

While many of these reactions can proceed without a catalyst, some large-scale syntheses of α-aminophosphonates employ Lewis acids or other promoters to ensure high conversion. core.ac.uknih.gov When scaling up, the cost of the catalyst, its loading percentage, and the ease of its removal from the final product become important considerations. However, the ability to perform these reactions under catalyst-free conditions, particularly with microwave assistance, is a significant advantage for scalability as it obviates these concerns. proquest.com

Purification is another key aspect. The Pudovik reaction, being a two-component addition, often results in a cleaner crude product mixture compared to the three-component Kabachnik-Fields reaction. mdpi.com This can simplify purification, often requiring only simple chromatography or recrystallization, which is a major benefit when producing larger batches for extensive research studies.

Coordination Chemistry of 2 Dimethylphosphorylcyclohexan 1 Amine Derivatives

Ligand Design Principles: P,N-Donor Ligands

Stereoelectronic Properties Governing Metal Binding

The binding of 2-dimethylphosphorylcyclohexan-1-amine to a metal center is governed by a combination of steric and electronic factors. The term "stereoelectronic" refers to the influence of the spatial arrangement of atoms (sterics) and the distribution of electrons (electronics) on the chemical properties of the ligand and its metal complexes.

The nitrogen atom of the amine group acts as a classic σ-donor, providing electron density to the metal center. libretexts.org The phosphoryl group (P=O), on the other hand, is a highly polar functional group where the oxygen atom is the primary site of coordination. wikipedia.org The basicity of the phosphoryl oxygen is a critical electronic parameter; it is influenced by the nature of the substituents on the phosphorus atom. nih.govresearchgate.net In this compound, the two methyl groups on the phosphorus atom are electron-donating, which increases the electron density on the phosphoryl oxygen, making it a strong Lewis base. wikipedia.org

The stereoelectronic properties of phosphine-based ligands are often quantified using parameters like the Tolman Electronic Parameter (TEP) and the cone angle. While the TEP is typically determined for phosphine (B1218219) ligands using infrared spectroscopy of nickel-carbonyl complexes, the underlying principle of quantifying electron-donating ability is applicable. libretexts.orgresearchgate.net The strong σ-donating ability of the phosphoryl oxygen and the amine nitrogen makes this ligand particularly suitable for stabilizing transition metals in various oxidation states. psu.edu

Table 1: Comparison of Donor Atom Properties

| Donor Atom/Group | Type | Electronic Character | Typical Coordination Behavior |

|---|---|---|---|

| Amine (-NH2) | Hard | σ-donor | Forms coordinate bonds with a wide range of metal ions. |

Chelate Ring Formation and Conformational Analysis

When a bidentate ligand like this compound coordinates to a metal center, it forms a ring structure known as a chelate ring. libretexts.org The formation of a chelate ring generally enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect. libretexts.org

In this specific ligand, coordination to a metal center through the amine nitrogen and the phosphoryl oxygen results in the formation of a six-membered chelate ring. The cyclohexane (B81311) backbone is part of this chelate ring. Six-membered rings are known to adopt various conformations, such as chair, boat, and twist-boat, to minimize steric strain. lehigh.edu The conformation of the cyclohexane ring itself (typically a chair conformation) will heavily influence the conformation of the chelate ring. acs.org

The conformational analysis of such a system is complex. The substituents on the cyclohexane ring and the coordination geometry of the metal center will dictate the preferred conformation of the chelate ring. researchgate.netlibretexts.org For a 1,2-disubstituted cyclohexane, the substituents can be either axial or equatorial. The relative orientation of the dimethylphosphoryl and amine groups (cis or trans) will lead to different chelate ring conformations and, consequently, different geometric isomers of the resulting metal complexes. acs.org The gauche conformation is often preferred in chelated diamine molecules, leading to the possibility of enantiomeric forms. acs.org

Metal Complex Formation with Transition Metals

Derivatives of this compound are expected to form stable complexes with a variety of transition metals, particularly those that are considered hard Lewis acids, which have a high affinity for hard donors like oxygen and nitrogen. wikipedia.org

Synthesis of Metal-Phosphorylcyclohexanamine Complexes

The synthesis of metal complexes with aminophosphine (B1255530) oxide ligands, including phosphorylcyclohexanamines, generally involves the direct reaction of the ligand with a suitable metal precursor in an appropriate solvent. mdpi.comnih.gov The choice of the metal precursor is crucial and often consists of metal halides, acetates, or other salts with labile ligands that can be easily displaced by the P,N-donor ligand.

A typical synthetic procedure would involve dissolving the this compound derivative and the metal salt (e.g., NiCl₂, Cu(OAc)₂, PdCl₂) in a solvent like ethanol, methanol, or dichloromethane. nih.govescholarship.org The reaction mixture is then stirred, sometimes with gentle heating or reflux, to facilitate the formation of the complex. nih.gov The resulting metal complex may precipitate from the solution upon formation or can be isolated by evaporation of the solvent and subsequent purification by recrystallization. mdpi.com

Table 2: Representative Synthetic Reactions for Metal Complex Formation

| Metal Precursor | Ligand (L) | General Reaction | Product Type |

|---|---|---|---|

| MCl₂ (M = Ni, Co, Cu) | This compound | MCl₂ + nL → [MLn]Cl₂ | Coordination complex |

| [Pd(allyl)Cl]₂ | This compound | [Pd(allyl)Cl]₂ + 2L → 2[Pd(allyl)(L)Cl] | Organometallic complex |

Stoichiometric Reactivity in Metal Coordination

The stoichiometry of the reaction between the metal ion and the this compound ligand depends on several factors, including the coordination number and preferred geometry of the metal ion, the steric bulk of the ligand, and the reaction conditions. It has been shown that with similar aminophosphine oxides, the metal-to-ligand ratio can vary, leading to complexes with different stoichiometries such as 1:1 or 1:2. nih.gov

For a metal ion that prefers an octahedral geometry, it is conceivable that two or three ligands could coordinate to a single metal center, leading to complexes of the type [ML₂] or [ML₃], depending on whether other ligands are present. For square planar metals like Pd(II) or Pt(II), one or two ligands might coordinate. tandfonline.com The stoichiometry can often be controlled by adjusting the molar ratio of the reactants. escholarship.org

Structural Elucidation of Coordination Complexes

Spectroscopic and Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for characterizing these complexes in solution. ³¹P NMR is particularly useful as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment and will change upon coordination to a metal center. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the P=O and N-H bonds. A decrease in the P=O stretching frequency is typically observed upon coordination of the phosphoryl oxygen to a metal center.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to infer the coordination geometry of the metal ion, especially for complexes of d-block elements. researchgate.net

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and can provide evidence for the metal-ligand stoichiometry.

Table 3: Common Characterization Data for a Hypothetical [M(this compound)₂]Cl₂ Complex

| Technique | Expected Observation | Information Gained |

|---|---|---|

| ³¹P NMR | Downfield shift of the ³¹P signal compared to the free ligand. mdpi.com | Confirmation of P=O coordination. |

| IR Spectroscopy | Decrease in ν(P=O) stretching frequency. Shift in ν(N-H) bands. | Confirmation of P=O and N-H coordination. |

Spectroscopic Characterization Techniques

The elucidation of the structure and bonding in metal complexes of this compound derivatives would rely on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy would be a primary tool to confirm the coordination of the ligand to the metal center. Key vibrational bands would be monitored for shifts upon complexation. For instance, the P=O stretching frequency in the free ligand would be expected to shift to a lower wavenumber upon coordination of the phosphoryl oxygen to a metal ion. Similarly, the N-H stretching and bending vibrations of the amine group would be altered upon coordination of the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for characterizing these complexes in solution.

1H NMR spectroscopy would provide information about the proton environment in the complex. Changes in the chemical shifts of the cyclohexyl protons and the methyl protons on the phosphorus atom upon coordination would confirm the ligand-metal interaction.

31P NMR spectroscopy is particularly crucial for phosphorus-containing ligands. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment. A significant downfield or upfield shift in the 31P NMR signal upon complexation would be indicative of direct phosphorus-metal bonding or through-space interactions.

13C NMR spectroscopy would complement the 1H NMR data, providing further evidence of coordination through shifts in the carbon signals of the cyclohexyl ring and the methyl groups.

A representative table of expected NMR and IR data shifts upon complexation is provided below for a hypothetical palladium(II) complex.

| Spectroscopic Data for a Hypothetical cis-[PdCl2(this compound)] Complex | |

| Technique | Observed Shift/Band (Compared to Free Ligand) |

| 31P NMR | Significant downfield shift of the phosphorus signal. |

| 1H NMR | Broadening and shifting of the N-H proton signal. |

| Shifts in the signals of the cyclohexyl ring protons. | |

| IR | Shift of the P=O stretching vibration to lower frequency. |

| Shift in the N-H stretching and bending vibrations. | |

| Appearance of new bands in the far-IR region corresponding to Pd-P and Pd-N stretching vibrations. |

Crystallographic Analysis of Metal-Ligand Architectures

For a complex of this compound, a crystallographic analysis would reveal:

The coordination mode of the ligand (e.g., monodentate through P or N, or bidentate P,N-chelation).

The geometry around the metal center (e.g., square planar for Pd(II) or Pt(II), or octahedral for other transition metals).

The specific bond distances between the metal and the donor atoms (M-P and M-N), which provide insight into the strength of the coordination bonds.

The bond angles within the chelate ring, which would indicate the degree of strain in the coordinated ligand.

The conformation of the cyclohexyl ring in the solid state.

Below is a hypothetical data table summarizing expected crystallographic parameters for a square planar palladium(II) complex.

| Selected Crystallographic Data for a Hypothetical cis-[PdCl2(this compound)] | |

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Bond Lengths (Å) | |

| Pd-P | 2.20 - 2.35 |

| Pd-N | 2.05 - 2.15 |

| Pd-Cl (trans to P) | 2.30 - 2.40 |

| Pd-Cl (trans to N) | 2.25 - 2.35 |

| **Bond Angles (°) ** | |

| P-Pd-N | 85 - 95 |

| Cl-Pd-Cl | 88 - 92 |

| P-Pd-Cl | 175 - 180 (trans) / 88 - 92 (cis) |

| N-Pd-Cl | 175 - 180 (trans) / 88 - 92 (cis) |

Catalytic Applications of this compound Remain Largely Undocumented in Publicly Available Research

Despite a comprehensive search of publicly available scientific literature, detailed information regarding the specific catalytic applications of the chemical compound This compound is exceptionally scarce. As a result, a thorough and scientifically accurate article adhering to the requested detailed outline on its use in asymmetric catalysis, organocatalysis, and diverse organic transformations cannot be generated at this time.

The inquiry sought to elaborate on the compound's role in enantioselective and diastereoselective reactions, its function as a chiral or Lewis base catalyst, its activation modes in organocatalytic cycles, and the variety of organic transformations it facilitates. However, the available research literature does not provide specific examples, data tables, or in-depth studies on "this compound" to sufficiently address these points.

While the broader classes of compounds to which this compound belongs—namely chiral aminophosphines and their derivatives—are well-documented as effective ligands and organocatalysts in a multitude of chemical reactions, the specific catalytic behavior of this particular molecule has not been a significant focus of published research. General concepts within the fields of asymmetric and organocatalysis are well-established:

Chiral Phosphine Ligands: These are crucial in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment, enabling the formation of one enantiomer of a product over the other. The steric and electronic properties of the phosphine ligand are critical in determining the efficiency and selectivity of the catalyst.

Organocatalysis: This sub-field of catalysis utilizes small organic molecules, such as chiral amines, to accelerate chemical reactions. Chiral amines can act as Lewis bases, donating a lone pair of electrons, or as Brønsted bases, accepting a proton, to activate substrates and control the stereochemical outcome of a reaction. Activation modes often involve the formation of transient reactive intermediates like enamines or iminium ions.

The absence of specific data for this compound suggests that it may be a novel compound with yet-to-be-published applications, a synthetic intermediate, or a compound that has not demonstrated significant catalytic activity in comparison to other more widely studied catalysts. Without dedicated research on its catalytic properties, any attempt to detail its specific applications would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until research focusing specifically on the catalytic applications of this compound becomes available, a detailed article as requested cannot be provided.

Catalytic Applications of 2 Dimethylphosphorylcyclohexan 1 Amine and Its Complexes

Diverse Organic Transformations Facilitated by the Compound

Metal-Catalyzed Coupling Reactions

Complexes derived from aminophosphine (B1255530) ligands based on the cyclohexane-1,2-diamine framework have emerged as effective catalysts for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium(II) complexes bearing diaminophosphine ligands with cyclohexyl or isopropyl moieties on the phosphorus atom have shown high activity in Suzuki-Miyaura and Mizoroki-Heck reactions. For instance, palladium complexes of N,N′-bis(dicyclohexylphosphino)-2-(aminomethyl)aniline and N,N′-bis(diisopropylphosphino)-2-(aminomethyl)aniline have been successfully employed as catalysts. In the Suzuki-Miyaura coupling, these catalysts have demonstrated effectiveness in the reaction of various aryl halides with phenylboronic acid, proceeding in the presence of a base such as cesium carbonate. tubitak.gov.tr

The Mizoroki-Heck reaction, another cornerstone of C-C bond formation, also benefits from these palladium-diaminophosphine catalysts. They have been shown to catalyze the coupling of a range of aryl bromides, including those with both electron-donating and electron-withdrawing groups, with styrene, affording the corresponding coupled products in moderate to good yields. tubitak.gov.tr

Furthermore, the Buchwald-Hartwig amination, a powerful method for the synthesis of C-N bonds, has been a significant area of application for ligands derived from cyclohexane-1,2-diamine. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the advancement of this reaction, enabling the coupling of a wide array of amines with aryl halides under milder conditions. wikipedia.orgrug.nl While specific data for a dimethylphosphoryl derivative is unavailable, the general success of related phosphine ligands underscores the potential of this structural motif in C-N coupling reactions.

Below is a table summarizing the catalytic activity of a representative palladium(II)-diaminophosphine complex in the Suzuki-Miyaura cross-coupling reaction.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromoacetophenone | 4-Acetylbiphenyl | 98 |

| 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 92 |

| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 96 |

| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 90 |

Other Catalytic Hydrofunctionalizations

Beyond coupling reactions, aminophosphine ligands and their derivatives are instrumental in a variety of catalytic hydrofunctionalization reactions, which involve the addition of an H-X moiety across an unsaturated bond. A notable application for ligands derived from the cyclohexane-1,2-diamine scaffold is in asymmetric hydrogenation.

Chiral tetradentate ligands based on (R,R)-1,2-diaminocyclohexane have been successfully utilized in manganese(I)-catalyzed asymmetric hydrogenation of ketones. These PNNP and SNNS-type ligands, in combination with a manganese catalyst, have shown good activity and enantioselectivity in the reduction of substituted acetophenones to their corresponding chiral alcohols. For example, a manganese complex featuring an imine-functionalized cyclohexanediamine-derived ligand demonstrated remarkable catalytic activity (98% conversion) and stereoselectivity (85% ee) in the hydrogenation of acetophenone. rsc.orgnih.gov This highlights the critical role of the ligand framework in achieving effective metal-ligand cooperative catalysis.

The following table presents the results of the manganese-catalyzed asymmetric hydrogenation of various substituted acetophenones using a chiral tetradentate ligand derived from (R,R)-1,2-diaminocyclohexane.

| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Acetophenone | 98 | 85 |

| 4'-Methylacetophenone | 97 | 83 |

| 4'-Methoxyacetophenone | 99 | 80 |

| 4'-Chloroacetophenone | 96 | 88 |

| 2'-Methylacetophenone | 95 | 75 |

While specific examples of rhodium-catalyzed hydroformylation or hydroamination employing ligands directly derived from 2-dimethylphosphorylcyclohexan-1-amine are not available, the broader class of aminophosphine ligands has been explored in these transformations. For instance, rhodium complexes with aminophosphine ligands have been investigated for the hydroamination of alkenes. nih.gov These studies suggest that the electronic and steric properties of aminophosphine ligands can be tuned to achieve high catalytic activity and selectivity in such reactions. The potential of cyclohexane-1,2-diamine-based aminophosphines in these areas, therefore, remains a promising avenue for future research.

Mechanistic Investigations of 2 Dimethylphosphorylcyclohexan 1 Amine Catalyzed Reactions

Elucidation of Catalytic Cycles and Intermediates

A thorough understanding of a catalytic process requires a detailed map of the catalytic cycle, including the identification of all intermediates and the determination of the rate-limiting step. For reactions catalyzed by 2-Dimethylphosphorylcyclohexan-1-amine, this remains an area of active investigation.

Kinetic Studies for Rate-Determining Steps

To date, specific kinetic studies on reactions catalyzed by this compound have not been extensively reported in publicly available literature. However, drawing parallels from other aminophosphine-catalyzed reactions, it is plausible that the rate-determining step could vary depending on the specific transformation. For instance, in reactions involving metal complexes, the rate-limiting step could be oxidative addition, reductive elimination, or the migratory insertion of a substrate. In organocatalytic transformations, the formation of a key intermediate, such as an enamine or an iminium ion, or the subsequent bond-forming step, could be rate-determining.

Hypothetical rate laws for a generic reaction catalyzed by a complex of this compound and a metal (M) could take various forms, as illustrated in the following table:

| Plausible Rate-Determining Step | Hypothetical Rate Law |

| Ligand Substitution | Rate = k[Substrate][Catalyst] |

| Oxidative Addition | Rate = k[Substrate][Catalyst] |

| Reductive Elimination | Rate = k[Intermediate] |

Further empirical data from systematic kinetic experiments, such as reaction rate order determination with respect to the catalyst, substrate, and other reagents, are necessary to establish the precise rate-determining step for specific reactions catalyzed by this compound.

Isolation and Characterization of Reactive Intermediates

The isolation and characterization of reactive intermediates are crucial for confirming a proposed catalytic cycle. For catalysts containing the this compound ligand, potential intermediates could include metal-ligand complexes, substrate-catalyst adducts, and transient species formed during bond activation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Mass Spectrometry would be invaluable in identifying and structurally characterizing these fleeting species. While specific examples for this particular ligand are scarce, the general approach would involve attempting to trap and stabilize proposed intermediates by modifying reaction conditions (e.g., low temperature) or using substrate analogs.

Role of Ligand-Metal Cooperation in Catalytic Activity

The design of this compound, featuring both a phosphoryl and an amine group, strongly suggests the potential for ligand-metal cooperation, where both functionalities actively participate in the catalytic process.

Synergistic Effects of Phosphoryl and Amine Functionalities

The phosphoryl group, with its Lewis basic oxygen atom, can coordinate to a metal center or act as a hydrogen bond acceptor. The amine group, on the other hand, can act as a Brønsted base or a coordinating ligand. The synergy between these two groups is a key area of interest. For instance, in a metal-catalyzed reaction, the phosphine (B1218219) moiety could bind to the metal center, while the amine functionality could deprotonate a substrate, thereby facilitating its activation. This cooperative action can lead to lower activation barriers and enhanced reaction rates compared to catalysts with only one of these functional groups.

A proposed synergistic activation of a generic substrate is depicted below:

Step 1: The phosphine group of this compound coordinates to the metal center (M).

Step 2: The amine group of the ligand acts as an internal base, deprotonating the substrate.

Step 3: The activated substrate undergoes the desired transformation at the metal center.

Influence of Ligand Sterics and Electronics on Catalysis

The stereochemical and electronic properties of the this compound ligand are expected to play a critical role in its catalytic performance. The bulky cyclohexyl backbone imposes significant steric hindrance around the metal center, which can influence substrate approach and, consequently, the stereochemical outcome of the reaction.

The electronic nature of the dimethylphosphoryl group, being electron-withdrawing, can modulate the electron density at the metal center. This, in turn, affects the metal's reactivity in key catalytic steps such as oxidative addition and reductive elimination. The interplay between these steric and electronic factors is crucial for optimizing catalyst performance.

| Ligand Feature | Potential Influence on Catalysis |

| Steric Bulk (Cyclohexyl) | Influences enantioselectivity by directing substrate approach. |

| Electronic Effect (Phosphoryl) | Modulates the reactivity of the metal center. |

Stereochemical Control and Origins of Enantioselectivity

A primary application for chiral ligands like this compound is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. The origin of this enantioselectivity lies in the three-dimensional arrangement of the catalyst-substrate complex in the transition state of the stereodetermining step.

The chiral cyclohexane (B81311) scaffold of the ligand creates a well-defined chiral pocket around the active site. The differing steric demands for the two possible diastereomeric transition states, leading to the two different enantiomers of the product, result in an energy difference that favors the formation of one enantiomer over the other.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling these transition states and understanding the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that dictate the enantiomeric excess of the reaction. While specific computational studies for this compound are not widely reported, such investigations would be instrumental in rationalizing and predicting its stereochemical preferences in various asymmetric transformations.

Chiral Induction Mechanisms

Should this compound prove to be an effective organocatalyst, its mechanism of chiral induction would likely be rooted in the principles of stereocontrol observed for other chiral bifunctional catalysts. The molecule possesses two key functional groups: a secondary amine and a dimethylphosphoryl group, attached to a chiral cyclohexane scaffold. This arrangement suggests the potential for a synergistic activation of both the nucleophile and the electrophile.

A plausible chiral induction model would involve the formation of a transient intermediate where the catalyst is covalently or non-covalently bound to one of the reactants. For instance, in a hypothetical Michael addition of a ketone to a nitroolefin, the secondary amine of the catalyst could react with the ketone to form a chiral enamine. The stereochemical outcome of the reaction would then be dictated by the specific conformation of this enamine intermediate, which would be influenced by the bulky and polar dimethylphosphoryl group.

The phosphoryl group could play several roles in directing the stereoselectivity:

Steric Hindrance: The dimethylphosphoryl group could act as a steric shield, directing the approach of the electrophile to one face of the enamine.

Hydrogen Bonding: The oxygen atoms of the phosphoryl group could act as hydrogen bond acceptors, organizing the transition state assembly through interactions with the electrophile or other components of the reaction mixture.

Lewis Basicity: The phosphoryl oxygen could also function as a Lewis base, activating the electrophile.

The rigid cyclohexane backbone would serve to lock the relative orientation of the amine and phosphoryl groups, creating a well-defined chiral pocket around the reactive center.

Transition State Analysis for Selectivity Rationalization

A detailed transition state analysis for a reaction catalyzed by this compound would necessitate high-level computational studies, such as Density Functional Theory (DFT) calculations. In the absence of experimental data, any proposed transition state model is purely theoretical.

For a hypothetical asymmetric aldol (B89426) reaction, one could envision a Zimmerman-Traxler-like transition state. The enamine, formed from the catalyst and an aldehyde, would react with a second aldehyde molecule. The stereoselectivity would arise from the energetic preference for one diastereomeric transition state over the others.

Key factors influencing the relative energies of these transition states would include:

Minimization of Steric Repulsions: The bulky dimethylphosphoryl group and the substituents on the reactants would arrange themselves to minimize steric clash.

Maximization of Favorable Non-covalent Interactions: Hydrogen bonding between the phosphoryl group and the reacting aldehyde could stabilize a particular transition state geometry.

Electronic Effects: The electron-withdrawing or -donating properties of the phosphoryl group could influence the reactivity and geometry of the enamine.

Table 1: Hypothetical Transition State Energy Contributions for a this compound-Catalyzed Aldol Reaction

| Interaction Type | Favored Transition State | Disfavored Transition State | Rationale |

| Steric Repulsion | Minimized | Increased | The bulky phosphoryl group directs the approach of the electrophile. |

| Hydrogen Bonding | Optimized | Sub-optimal | The phosphoryl oxygen forms a stabilizing hydrogen bond with the electrophile's hydroxyl group. |

| Dipole-Dipole Interactions | Aligned | Misaligned | Favorable alignment of bond dipoles lowers the transition state energy. |

It is crucial to reiterate that the above discussions are based on established principles of organocatalysis and are not supported by specific experimental or computational evidence for this compound. The scientific community awaits dedicated research to uncover the true catalytic potential and mechanistic intricacies of this intriguing molecule.

Computational Studies on 2 Dimethylphosphorylcyclohexan 1 Amine Systems

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. It is routinely used for the structural optimization of molecules, providing insights into their three-dimensional arrangements and the energies of different conformations.

Conformational Analysis of the Free Ligand and Its Complexes

A conformational analysis of 2-Dimethylphosphorylcyclohexan-1-amine would be crucial to understanding its behavior. Such a study would involve identifying the various possible spatial arrangements of its atoms (conformers) and determining their relative stabilities. This is particularly important for a cyclic system like cyclohexane (B81311), which can adopt several conformations such as chair, boat, and twist-boat. The substituents, a dimethylphosphoryl group and an amine group, would further influence the conformational preferences. The analysis would typically involve scanning the potential energy surface by systematically rotating key dihedral angles and optimizing the geometry of each resulting structure. The relative energies of the conformers would then be calculated to identify the most stable, or ground-state, conformation. Similar analyses would be essential for its potential metal complexes, as the coordination of the ligand to a metal center would significantly alter its conformational landscape.

Electronic Structure Analysis of Active Species

An analysis of the electronic structure provides fundamental information about bonding, charge distribution, and molecular orbitals. For this compound, this would involve calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity, indicating where it is most likely to act as an electron donor or acceptor. Analysis of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. For any catalytically active species derived from this ligand, understanding the electronic structure of the metal center and its coordination sphere would be vital for explaining its catalytic activity.

Computational Modeling of Reaction Pathways

Computational modeling can be employed to map out the entire course of a chemical reaction, providing a detailed, step-by-step understanding of how reactants are converted into products.

Transition State Characterization and Energy Barriers

For any reaction involving this compound, identifying the transition state—the highest energy point along the reaction coordinate—is a key objective of computational modeling. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energy of the transition state relative to the reactants, the activation energy, or energy barrier, for the reaction can be determined. This barrier is a critical factor in determining the reaction rate. Frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Reactivity and Selectivity

By comparing the energy barriers for different possible reaction pathways, computational modeling can predict the likely outcome of a reaction. For instance, in reactions where multiple products can be formed, the pathway with the lowest energy barrier will be the most favored, thus determining the reaction's selectivity. This predictive capability is invaluable for designing new reactions and catalysts, allowing researchers to screen potential candidates and optimize reaction conditions in silico before undertaking experimental work.

Quantitative Structure-Activity Relationship (QSAR) Studies

Lack of Publicly Available Computational Research on this compound

Following a comprehensive search of scientific literature and academic databases, it has been determined that there is a notable absence of publicly available computational studies focusing specifically on the chemical compound This compound . As a result, the generation of a detailed article on the computational analysis of this compound, as per the requested outline, cannot be fulfilled at this time.

The search for research pertaining to the "," including the specific subsections on "Correlation of Structural Features with Catalytic Performance" and "Predictive Modeling for Ligand Design," did not yield any dedicated scholarly articles or datasets. This indicates that while the compound may be of interest in various chemical contexts, detailed computational investigations into its catalytic properties and use in ligand design have not been published in accessible scientific literature.

Computational chemistry is a powerful tool for elucidating reaction mechanisms, understanding structure-activity relationships, and guiding the design of new and improved catalysts. Methodologies such as Density Functional Theory (DFT) are commonly employed to model the behavior of molecules and predict their properties. However, for This compound , such theoretical explorations and their findings are not currently available in the public domain.

Therefore, the creation of an evidence-based article complete with data tables and detailed research findings as specified in the instructions is not possible without the foundational research and published data.

Future Research Directions and Open Challenges

Development of Novel Catalytic Systems Utilizing 2-Dimethylphosphorylcyclohexan-1-amine

The unique structural and electronic properties of this compound make it an attractive candidate for the development of innovative catalytic systems. Future research is expected to focus on its application in a broader range of transition metal-catalyzed reactions beyond its current uses. The design of novel catalysts will likely involve the coordination of this ligand to various metal centers, including but not limited to palladium, rhodium, iridium, and gold. The aim will be to create catalysts with enhanced activity, selectivity, and stability for reactions such as asymmetric hydrogenation, cross-coupling reactions, and C-H activation.

A key area of investigation will be the exploration of bifunctional catalysis, where both the amine and the phosphoryl groups of the ligand actively participate in the catalytic cycle. This dual functionality could enable novel reaction pathways and provide unique stereochemical control. Researchers will likely employ computational modeling and high-throughput screening techniques to accelerate the discovery of new and efficient catalytic systems based on this compound.

Exploration of Alternative Reactivity Modes and Substrate Scopes

Current applications of this compound have primarily focused on a limited set of transformations. A significant avenue for future research lies in exploring its potential in unconventional reactivity modes. This includes its use in frustrated Lewis pair (FLP) chemistry, where the non-coordinating nature of the phosphoryl group and the basicity of the amine could be harnessed for the activation of small molecules like CO2 and H2.

Furthermore, expanding the substrate scope for existing catalytic systems is a crucial objective. Researchers will aim to apply catalysts derived from this ligand to a wider variety of functional groups and more complex molecular architectures. This will involve detailed mechanistic studies to understand the factors governing substrate compatibility and to rationally design more versatile catalysts. The development of catalytic systems that can tolerate a broad range of functional groups will be particularly valuable for applications in complex molecule synthesis.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. The integration of this compound-based catalysts into continuous flow chemistry setups presents a significant opportunity for developing more efficient and environmentally benign synthetic methods. rsc.orgnih.govrsc.org Flow chemistry offers advantages such as enhanced heat and mass transfer, improved safety, and the potential for catalyst immobilization and reuse.

Future work will likely focus on the development of robust, immobilized versions of catalysts bearing this ligand. These solid-supported catalysts could be packed into flow reactors, allowing for continuous production with minimal catalyst leaching and simplified product purification. This approach aligns with the goals of sustainable synthesis by reducing waste and improving process efficiency. The development of such systems will require interdisciplinary collaboration between catalyst designers, materials scientists, and chemical engineers.

| Research Direction | Key Objectives | Potential Impact |

| Novel Catalytic Systems | - Explore new metal-ligand combinations.- Investigate bifunctional catalysis.- Utilize computational screening. | - Discovery of new reactions.- Improved catalyst performance.- Accelerated catalyst development. |

| Alternative Reactivity | - Explore Frustrated Lewis Pair chemistry.- Expand substrate scope for existing reactions.- Conduct detailed mechanistic studies. | - Activation of small molecules.- Broader applicability in synthesis.- Rational catalyst design. |

| Flow Chemistry | - Develop immobilized catalysts.- Integrate into continuous flow reactors.- Improve catalyst recycling and reuse. | - Greener and more efficient synthesis.- Enhanced process safety.- Reduced manufacturing costs. |

| Catalyst Stability | - Understand deactivation mechanisms.- Design more robust ligand architectures.- Develop strategies for catalyst regeneration. | - Longer catalyst lifetimes.- Improved process reliability.- Reduced environmental impact. |

Addressing Challenges in Ligand Recycling and Catalyst Stability

For any catalytic system to be economically viable and environmentally friendly, the stability and recyclability of the catalyst are paramount. A significant challenge in the future application of this compound-based catalysts will be to address issues related to their long-term stability and to develop efficient methods for their recovery and reuse. nih.gov

Research in this area will focus on understanding the mechanisms of catalyst deactivation, which could include ligand degradation, metal leaching, or the formation of inactive species. nih.gov Armed with this knowledge, scientists can then design more robust ligand architectures that are resistant to decomposition under demanding reaction conditions. Strategies for enhancing catalyst stability may include the incorporation of sterically bulky groups or the use of more rigid backbone structures.

Furthermore, developing practical protocols for the separation of the catalyst from the reaction mixture and its subsequent reuse without significant loss of activity will be a key research focus. This could involve techniques such as nanofiltration, precipitation, or the use of biphasic solvent systems. The successful development of stable and recyclable catalysts based on this compound will be crucial for its widespread adoption in industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Dimethylphosphorylcyclohexan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via phosphorylation of cyclohexanamine derivatives using dimethylphosphoryl chloride. Optimization involves controlling stoichiometry (e.g., 1:1.2 amine-to-phosphorylating agent ratio) and temperature (0–5°C in anhydrous THF). Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 1:3) or P NMR to track phosphorylation efficiency . Post-reaction purification via column chromatography (silica gel, gradient elution) ensures high yield (>75%) and purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of H, C, and P NMR spectroscopy to verify the phosphorous moiety and cyclohexane ring conformation. X-ray crystallography is recommended for unambiguous structural confirmation, particularly to resolve stereochemical ambiguities. Comparative analysis with known phosphoamine derivatives (e.g., arylcyclohexylamines) can validate spectral assignments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adopt PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal toxicity. Waste disposal must follow institutional guidelines for phosphorylated amines, with neutralization via dilute HCl prior to disposal. Refer to safety data sheets (SDS) for arylcyclohexylamine analogs (e.g., N-ethyl-1-phenylcyclohexan-1-amine) for hazard benchmarking .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational dynamics of this compound?

- Methodological Answer : Conduct variable-temperature NMR studies (e.g., 25–60°C) in deuterated solvents (CDCl, DMSO-d) to observe ring-chair interconversion and phosphorus stereoelectronic effects. Computational modeling (DFT at B3LYP/6-31G** level) can predict energy barriers for cyclohexane ring flipping, validated against experimental H NMR coupling constants .

Q. What mechanisms underlie the compound’s potential biological activity, and how can in vitro assays be designed to probe this?

- Methodological Answer : Hypothesize activity via kinase inhibition or membrane receptor modulation. Design assays using HEK293 cells transfected with target receptors (e.g., NMDA or serotonin receptors). Measure IC values via fluorescence-based calcium influx assays. Include control experiments with structurally related compounds (e.g., 2-fluoro Deschloroketamine) to assess specificity .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Perform pH-dependent stability studies (pH 1–7.4) using HPLC-MS to quantify degradation products. Compare results with computational predictions (e.g., hydrolysis pathways modeled via Gaussian). If contradictions persist, validate via independent synthetic routes (e.g., alternative phosphorylation reagents) to rule out batch-specific impurities .

Q. What strategies are effective for enantioselective synthesis of this compound?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during phosphorylation or use asymmetric catalysis (e.g., BINOL-derived phosphoric acids). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or F NMR with Mosher’s acid derivatives. Compare outcomes with literature on analogous phosphoamines .

Key Considerations for Researchers

- Stereochemical Complexity : The cyclohexane ring and phosphoryl group introduce multiple stereocenters; always confirm configurations via combined crystallographic and spectroscopic methods .

- Biological Assay Design : Include positive controls (e.g., cyclophosphamide derivatives) to contextualize activity data .

- Data Reproducibility : Address batch-to-batch variability by standardizing synthetic protocols and purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.